Peimisine
Overview
Description
Peimisine is a natural compound found in the roots of the peony plant, Paeonia lactiflora. It has been used in traditional Chinese medicine for centuries to treat various ailments, including inflammation, pain, and menstrual disorders. In recent years, peimisine has gained attention for its potential therapeutic benefits in modern medicine.
Scientific Research Applications
1. Anti-Cancer Properties
Peimisine, found in Fritillariae Thunbergii Bulbus (FTB), has been shown to suppress breast cancer through a system pharmacological analysis. This study identified multiple interactions of compound-target and process-target, revealing peimisine's involvement in the regulation of cancer cell growth in the breast cancer signaling pathway (김병준 et al., 2020).
2. Neuroprotective Effects
Peimisine has been identified in the bulbs of Fritillaria unibracteata and has shown a moderate protective effect on neurotoxicity in PC12 cell lines induced by rotenone. This suggests potential neuroprotective applications of peimisine in certain neurological conditions (Shu-Hui Wang et al., 2011).
3. Anti-Inflammatory and Anti-Asthmatic Effects
Peimisine exhibits anti-inflammatory properties, particularly in acute lung injury. Derivatives of peimisine were found to increase cell survival rate and reduce inflammatory markers in lipopolysaccharide-stimulated cells. It also showed a capacity to attenuate lipopolysaccharide-induced acute lung injury in mice, indicating its potential in treating such conditions (Xin Jin et al., 2021). Additionally, peimisine's role in Fritillaria monatha demonstrates an antiasthmatic mechanism by affecting M-receptor, inhibiting the release of internal calcium, and promoting nitrogen monoxidum release, which helps in relaxing tracheal smooth muscle (Liang Ying-chun, 2009).
4. Hepatic Protection
Peimisine has shown protective effects against hepatic fibrosis in rats induced by carbon tetrachloride. This suggests that peimisine could play a role in protecting against liver fibrosis, possibly by inhibiting fibrogenesis and decreasing lipid peroxidation (W. Yun, 2013).
5. Endophytic Fungus Production
An endophytic fungus isolated from Fritillaria unibracteata var. wabensis was found to produce peimisine and peiminine, indicating a potential method for producing these compounds through fermentation (F. Pan et al., 2014).
properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peimisine | |
CAS RN |
19773-24-1, 139893-27-9 | |
Record name | Peimisine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebeiensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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